molecular formula C22H19N3O4 B243411 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243411
M. Wt: 389.4 g/mol
InChI Key: RYANKSAIQYFEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, also known as DMOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in the field of biochemistry, and its unique structure makes it an ideal candidate for further investigation.

Mechanism of Action

2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide acts as an agonist for several GPCRs, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. When 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide binds to these receptors, it activates a signaling pathway that leads to a variety of downstream effects. These effects can include changes in intracellular calcium levels, alterations in gene expression, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been found to have a wide range of biochemical and physiological effects. These effects can vary depending on the specific GPCR that 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is acting on, but some of the most common effects include changes in neuronal activity, alterations in gene expression, and modulation of neurotransmitter release. 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has also been found to have potential therapeutic applications in the treatment of conditions such as schizophrenia and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its high potency and selectivity for specific GPCRs. This makes it an ideal tool for studying the function of these receptors and their downstream signaling pathways. However, one limitation of using 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is that its effects can be complex and difficult to interpret. Careful experimental design and data analysis are required to fully understand the results of experiments using 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide.

Future Directions

There are several potential future directions for research on 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One area of interest is the development of new analogs of 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide with improved pharmacological properties. Another potential direction is the investigation of the effects of 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide on other GPCRs and signaling pathways. Finally, there is also potential for the development of therapeutic applications of 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in the treatment of neurological and psychiatric disorders.
Conclusion
2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique structure and potent agonist activity for several GPCRs make it an ideal tool for studying these receptors and their downstream signaling pathways. While there are some limitations to using 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments, its potential applications in the study of neurological and psychiatric disorders make it an important area of research for the future.

Synthesis Methods

2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2,6-dimethoxybenzaldehyde with 4-(2-bromoethyl)-1,3-oxazolo[4,5-b]pyridine. The resulting intermediate is then reacted with benzylamine to yield 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide.

Scientific Research Applications

2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been extensively studied for its potential use as a research tool in a variety of fields. One of the most promising applications of 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is in the study of G protein-coupled receptors (GPCRs). These receptors play a crucial role in a wide range of physiological processes, and 2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been found to be a potent and selective agonist for several GPCRs.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H19N3O4/c1-27-16-5-3-6-17(28-2)19(16)21(26)24-13-14-8-10-15(11-9-14)22-25-20-18(29-22)7-4-12-23-20/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

RYANKSAIQYFEAT-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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